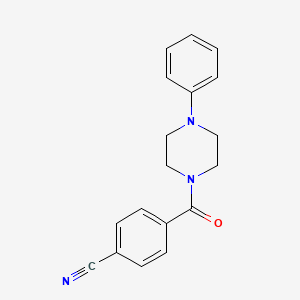

4-(4-Phenylpiperazine-1-carbonyl)benzonitrile

Descripción

Propiedades

IUPAC Name |

4-(4-phenylpiperazine-1-carbonyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c19-14-15-6-8-16(9-7-15)18(22)21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9H,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGKPHCFWSKGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenylpiperazine-1-carbonyl)benzonitrile typically involves the reaction of 4-phenylpiperazine with 4-cyanobenzoyl chloride. This reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be summarized as follows:

4-Phenylpiperazine+4-Cyanobenzoyl Chloride→4-(4-Phenylpiperazine-1-carbonyl)benzonitrile+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Phenylpiperazine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

4-(4-Phenylpiperazine-1-carbonyl)benzonitrile has a wide range of scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 4-(4-Phenylpiperazine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors, modulating their activity. The compound’s piperazine ring is crucial for its binding affinity and selectivity towards these targets .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Functional Group Variations

4-(2,6-Dimethylphenylthio)benzonitrile

- Structure : Replaces the phenylpiperazine-carbonyl group with a thioether-linked 2,6-dimethylphenyl group.

- Synthesis : Prepared via solvent-free, transition metal-free coupling, emphasizing eco-friendly protocols .

- Applications : Primarily used in materials science due to sulfur’s electronic effects, contrasting with the pharmacological focus of the target compound.

1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine

- Structure : Substitutes the benzonitrile core with a sulfonamide group and a benzhydryl substituent.

- Bioactivity: The sulfonamide group enhances enzyme inhibition (e.g., carbonic anhydrase), whereas the target compound’s cyano group may favor dopamine receptor interactions .

4-(5-(4-Methoxyphenyl)thiophen-2-yl)-2-fluorobenzonitrile (MOT)

Piperazine-Based Analogues

1-(2,4-Dichlorophenyl)piperazine Derivatives

- Structure : Features dichlorophenyl substituents on piperazine, increasing lipophilicity.

- Bioactivity : Commonly used in antipsychotic agents; the target compound’s phenyl group may reduce Cl-related toxicity .

4-(1-(4-Iodophenyl)-4-((4-iodophenyl)amino)-5-oxo-2,5-dihydro-1H-pyrrole-2-yl)benzonitrile

- Structure : Contains iodinated phenyl groups and a pyrrole ring, increasing molecular weight (MW = 302.12 vs. ~317 for the target compound).

- Applications: Potential radiopharmaceutical use due to iodine isotopes, diverging from the target’s non-radioactive design .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The cyano group in all compounds enhances stability but reduces solubility. Bulky substituents (e.g., bromo-formyl in ) further decrease solubility compared to the target compound.

- Piperazine Modifications : Thiocarbonyl derivatives (e.g., [(4-ethylpiperazinyl)(4-methoxyphenyl)methanethione]) exhibit lower metabolic stability than the target’s carbonyl linkage .

Actividad Biológica

4-(4-Phenylpiperazine-1-carbonyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a neuropharmacological agent. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of piperazine, including 4-(4-Phenylpiperazine-1-carbonyl)benzonitrile, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated several piperazine derivatives against human colon cancer cells (HCT116) and non-small cell lung cancer cells (A549). The most effective derivative showed an IC50 value of 0.227 μM against HCT116 cells, indicating strong antiproliferative activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 13 | HCT116 | 0.227 |

| 13 | A549 | 0.574 |

| CA-4 | HCT116 | Control |

The mechanism of action for these compounds often involves the disruption of the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells .

Mechanistic Insights

The compound's ability to inhibit tubulin polymerization has been linked to its anticancer properties. In vitro assays showed that treatment with 4-(4-Phenylpiperazine-1-carbonyl)benzonitrile resulted in significant inhibition of migration and invasion in HCT116 cells, suggesting that it may also prevent metastasis .

Structure-Activity Relationships (SAR)

The effectiveness of piperazine derivatives can be influenced by their structural modifications. For example, substituents on the phenyl ring can alter the compound's binding affinity and biological activity. In various studies, electron-donating groups at the para position were found to enhance antitumor activity compared to electron-withdrawing groups .

Neuropharmacological Activity

Beyond its anticancer effects, piperazine derivatives have shown promise as inhibitors of human acetylcholinesterase (AChE), which is critical in treating neurodegenerative diseases such as Alzheimer's. Virtual screening indicated that certain piperazine compounds bind effectively to both peripheral anionic and catalytic sites on AChE, suggesting potential therapeutic applications in neuropharmacology .

Case Studies

Several studies have highlighted the biological potential of piperazine derivatives:

- Anticancer Efficacy : A study synthesized multiple piperazine derivatives and tested them against various cancer cell lines. The most promising candidates exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

- Neuroprotective Effects : Research into piperazine derivatives has also indicated their role in inhibiting amyloid peptide aggregation, which is a hallmark of Alzheimer's disease .

- Tyrosinase Inhibition : Another investigation focused on N-(aryl)-3-[(4-phenyl-1-piperazinyl)methyl]benzamides as potential tyrosinase inhibitors, further expanding the therapeutic scope of piperazines .

Q & A

Q. What are the common synthetic routes for 4-(4-Phenylpiperazine-1-carbonyl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives can react with benzoyl chloride analogs in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base . Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1:1.5 of piperazine to benzoyl chloride) are critical for achieving yields >70%. Purification often involves flash chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or crystallization with diethyl ether .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) confirm the structure of this compound?

- Methodological Answer :

- NMR : Key signals include the benzonitrile aromatic protons (δ 7.6–8.0 ppm, doublets) and piperazine methylene protons (δ 2.5–3.5 ppm, multiplet). The carbonyl (C=O) group appears at ~165–170 ppm in NMR .

- X-ray crystallography : Crystallographic data (e.g., CCDC-1990392) reveal bond angles and torsion angles critical for confirming the planarity of the benzoyl-piperazine moiety .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved for this compound?

- Methodological Answer :

- Dose-response profiling : Test across a wide concentration range (nM to μM) to identify off-target effects. For instance, reports cytotoxic IC values <10 μM in cancer cells but weak inhibition of carbonic anhydrase (IC >50 μM).

- Selectivity assays : Use isozyme-specific substrates (e.g., hCA I vs. hCA II) to differentiate enzyme targets .

- Structural analogs : Modify the phenylpiperazine substituents (e.g., fluorophenyl vs. dichlorophenyl) to isolate structure-activity relationships (SAR) .

Q. What strategies optimize enantioselective synthesis of intermediates related to this compound?

- Methodological Answer :

- Biocatalytic reduction : Screen ketoreductases (KREDs) for asymmetric synthesis. For example, KRED-110 from Ralstonia spp. achieves >99% enantiomeric excess (ee) in reducing 4-(bromoacetyl)benzonitrile to (S)-4-[(1S)-2-bromo-1-hydroxyethyl]benzonitrile .

- Chemoenzymatic cyclization : Use sodium tert-butoxide to form epoxides from halohydrins, yielding enantiopure intermediates (>60 g scale) .

Q. How can computational modeling predict the compound’s binding affinity to dopamine D3 receptors?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with the receptor’s hydrophobic pocket (e.g., residues Tyr365, Phe346).

- MD simulations : Assess stability of the benzamide-piperazine core over 100 ns trajectories. highlights N-(4-(pyridin-2-yl)phenyl)pentanamide derivatives as high-affinity D3 ligands (K < 10 nM) .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.